

Application Notes and Protocols for C14H18BrN5O2 Animal Model Studies

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Compound of Interest

Compound Name: **C14H18BrN5O2**

Cat. No.: **B12631912**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C14H18BrN5O2, chemically known as 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (referred to as C1), is a novel derivative of 5-aminosalicylic acid (5-ASA) with demonstrated antioxidant and anti-inflammatory properties.^[1] Preclinical animal studies are crucial for evaluating its therapeutic potential, particularly for inflammatory conditions such as ulcerative colitis and Crohn's disease, as well as for establishing its safety profile.^[1] This document provides a summary of the available data from animal model studies, focusing on pharmacokinetics and acute toxicity in Wistar rats, and outlines the corresponding experimental protocols.

Data Presentation

Pharmacokinetic Parameters of C1 in Wistar Rats

The following table summarizes the key pharmacokinetic parameters of C1 following intravenous (i.v.) and oral (p.o.) administration at a dose of 50 mg/kg.

| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |
|--|-----------------------------------|----------------------------|
| Dose | 50 mg/kg | 50 mg/kg |
| Elimination Half-Life (t _{1/2}) | ~0.9 hours | Not explicitly stated |
| Clearance (CL) | 24 mL/min | Not explicitly stated |
| Maximum Plasma Concentration (C _{max}) | Not applicable | Reached at 33 minutes |
| Oral Bioavailability (F%) | Not applicable | ~77% |

Data sourced from a study on Wistar rats.[\[1\]](#)

Acute Toxicity Profile of C1 in Wistar Rats

An acute toxicity study was conducted using the up-and-down procedure (OECD method).

| Route of Administration | GHS Category | Observations |
|-------------------------|--------------|--------------|
| Intraperitoneal (i.p.) | Category 4 | Low toxicity |
| Oral (p.o.) | Category 5 | Low toxicity |

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories 4 and 5 indicate low toxicity.[\[1\]](#) No signs of apparent toxicity were observed in the animals for 14 days post-administration.[\[1\]](#) Necropsy revealed no macroscopic changes in the liver, small intestine, colon, heart, spleen, stomach, or kidneys.[\[1\]](#)

Experimental Protocols

Pharmacokinetic Study Protocol

1. Animal Model:

- Species: Wistar rats.[\[1\]](#)
- Health Status: Healthy, pathogen-free.

- Housing: Controlled environment with standard diet and water ad libitum.

2. Drug Administration:

- Formulation: C1 dissolved in a suitable vehicle.

- Dosing:

- Intravenous (i.v.) administration: 50 mg/kg.[[1](#)]

- Oral (p.o.) administration: 50 mg/kg.[[1](#)]

- Intraperitoneal (i.p.) administration was also performed.[[1](#)]

3. Sample Collection:

- Matrix: Blood plasma.

- Timepoints: A series of time points post-administration to capture the absorption, distribution, metabolism, and excretion (ADME) profile.

4. Bioanalytical Method:

- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of C1 in plasma.[[1](#)]

- Validation: The RP-HPLC method was successfully validated.[[1](#)]

5. Data Analysis:

- Pharmacokinetic parameters ($t_{1/2}$, CL, Cmax, bioavailability) were calculated from the plasma concentration-time data.[[1](#)]

Acute Toxicity Study Protocol (Up-and-Down Procedure)

1. Animal Model:

- Species: Wistar rats.[[1](#)]

2. Guideline:

- The study was conducted following the up-and-down procedure as per OECD guidelines.[\[1\]](#)

3. Administration:

- Routes: Oral (p.o.) and intraperitoneal (i.p.).[\[1\]](#)
- Dosing: A sequential dosing scheme where the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

4. Observation Period:

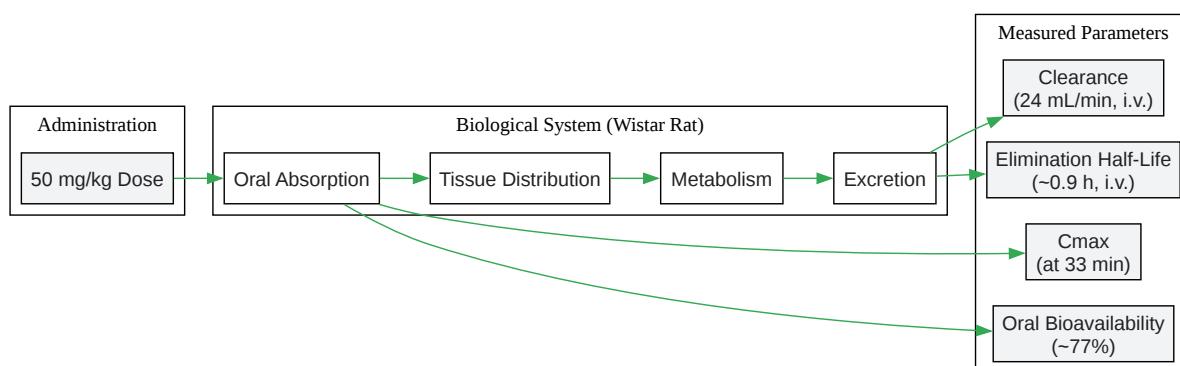
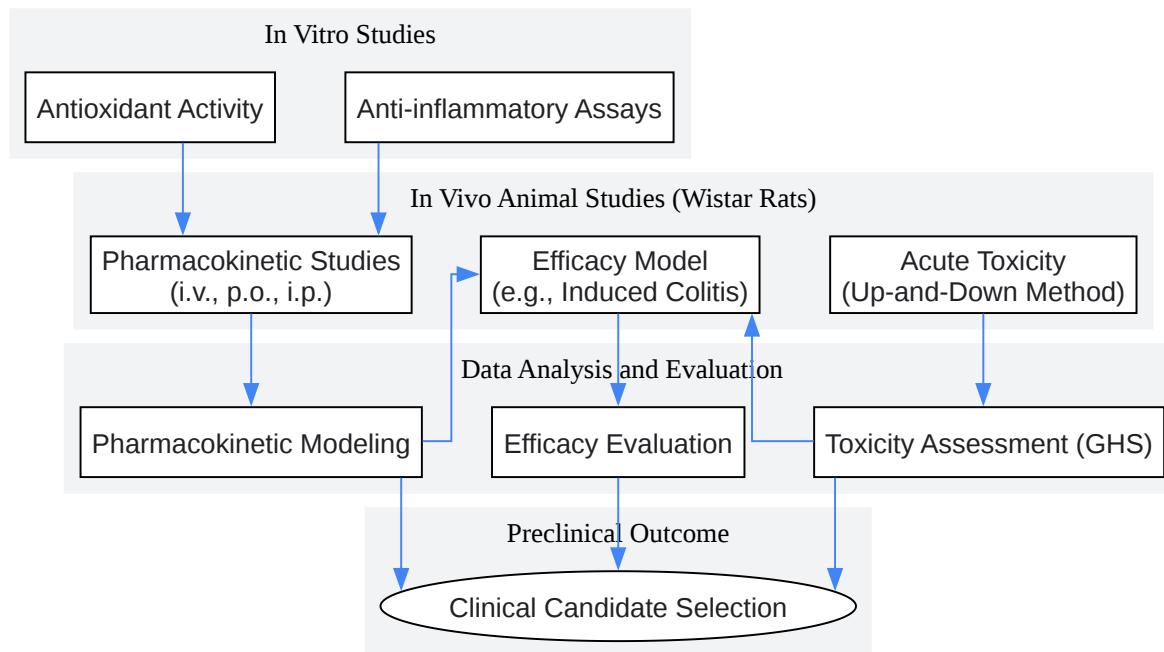
- Animals were observed for 14 days for any signs of toxicity.[\[1\]](#)

5. Endpoints:

- Mortality.
- Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).
- Body weight changes.
- Gross necropsy at the end of the study to examine major organs.[\[1\]](#)

Visualizations

Experimental Workflow for Preclinical Evaluation

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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